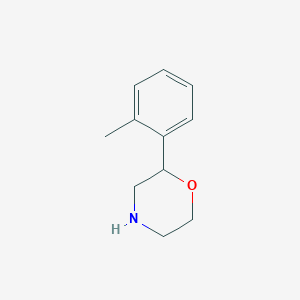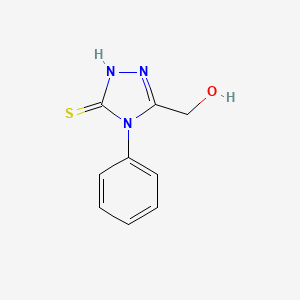![molecular formula C8H6BrNS B1288503 2-Bromo-4-methylbenzo[D]thiazole CAS No. 73443-76-2](/img/structure/B1288503.png)
2-Bromo-4-methylbenzo[D]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-methylbenzo[D]thiazole is a heterocyclic compound with the molecular formula C8H6BrNS. It is a derivative of benzothiazole, characterized by the presence of a bromine atom at the second position and a methyl group at the fourth position on the benzothiazole ring. This compound is of significant interest due to its diverse applications in medicinal chemistry and material science .
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives can inhibit the synthesis of certain proteins or enzymes, thereby disrupting the normal functioning of cells .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they can induce a wide range of molecular and cellular effects depending on their specific biological activity .
Biochemical Analysis
Biochemical Properties
2-Bromo-4-methylbenzo[D]thiazole plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. It has been observed to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic implications for neurological disorders. Additionally, this compound interacts with bacterial lipids, disrupting their biosynthesis and exhibiting antimicrobial properties .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of MAO-B can alter neurotransmitter levels, affecting neuronal signaling and potentially offering neuroprotective benefits . Moreover, its antimicrobial activity can lead to the disruption of bacterial cell membranes, ultimately causing cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. Its inhibition of MAO-B involves binding to the enzyme’s active site, preventing the breakdown of neurotransmitters . This binding interaction is crucial for its potential therapeutic effects on neurological disorders. Additionally, its antimicrobial action is attributed to its ability to interfere with bacterial lipid biosynthesis, leading to membrane disruption and cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under inert atmospheric conditions and at low temperatures . Its long-term effects on cellular function, particularly in in vitro studies, indicate that prolonged exposure can lead to significant changes in cell viability and function . These temporal effects are crucial for understanding the compound’s potential therapeutic and toxicological implications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit neuroprotective and antimicrobial effects without significant toxicity . At higher doses, toxic effects such as cellular damage and adverse behavioral changes have been observed . These dosage-dependent effects are essential for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes biotransformation to more water-soluble metabolites for excretion . This metabolic process involves enzymes such as cytochrome P450, which play a crucial role in the compound’s detoxification and elimination.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is known to localize in the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration . Additionally, its presence in the cytoplasm allows it to interact with various cytoplasmic proteins and enzymes, further contributing to its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methylbenzo[D]thiazole typically involves the bromination of 4-methylbenzo[D]thiazole. One common method includes the reaction of 4-methylbenzo[D]thiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-methylbenzo[D]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 4-methylbenzo[D]thiazole.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: Products include various substituted benzothiazoles.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: The primary product is 4-methylbenzo[D]thiazole.
Scientific Research Applications
2-Bromo-4-methylbenzo[D]thiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Comparison with Similar Compounds
- 2-Bromobenzothiazole
- 4-Methylbenzothiazole
- 2-Methylbenzothiazole
Comparison: 2-Bromo-4-methylbenzo[D]thiazole is unique due to the presence of both a bromine atom and a methyl group on the benzothiazole ring. This dual substitution imparts distinct chemical and biological properties compared to its analog
Properties
IUPAC Name |
2-bromo-4-methyl-1,3-benzothiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBIDZHRJCRSKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608810 |
Source


|
| Record name | 2-Bromo-4-methyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73443-76-2 |
Source


|
| Record name | 2-Bromo-4-methyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1288462.png)






